Cas no 91978-81-3 (Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide)

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide structure
91978-81-3 structure
Product Name:Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Numéro CAS:91978-81-3
Le MF:C7H9BrN2O3
Mégawatts:249.061960935593
CID:1088766
Update Time:2025-10-28

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
    • Ethyl 2-hydroxypyrimidine-5-carboxylate hydrobromide
    • ethyl 2-oxo-1H-pyrimidine-5-carboxylate,hydrobromide
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, hydrobromide (7CI)
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, monohydrobromide (9CI)
    • Piscine à noyau: 1S/C7H8N2O3.BrH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H
    • La clé Inchi: YORBZXGYPBSNOH-UHFFFAOYSA-N
    • Sourire: Br.O=C1NC=C(C(OCC)=O)C=N1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM165560-10g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
10g
$327 2021-08-05
Chemenu
CM165560-25g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
25g
$645 2021-08-05
TRC
E927918-50mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
50mg
$ 50.00 2022-06-05
TRC
E927918-100mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
100mg
$ 70.00 2022-06-05
TRC
E927918-500mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
500mg
$ 230.00 2022-06-05
Chemenu
CM165560-1g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%+
1g
$433 2023-02-17
Alichem
A089000480-25g
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
25g
$710.70 2023-08-31
1PlusChem
1P00GUZG-100mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
100mg
$144.00 2024-04-20
1PlusChem
1P00GUZG-250mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
250mg
$226.00 2024-04-20
Aaron
AR00GV7S-100mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
100mg
$117.00 2025-02-11

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid
Référence
Retinoidal pyrimidinecarboxylic acids. Unexpected diaza-substituent effects in retinobenzoic acids
Ohta, Kiminori; Kawachi, Emiko; Inoue, Noriko; Fukasawa, Hiroshi; Hashimoto, Yuichi; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(10), 1504-1513

Méthode de production 2

Conditions de réaction
1.1 Reagents: Acetic acid ,  Bromine ;  reflux
Référence
preparation of cyclic peptides as antifungal agents
, United States, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Référence
Phosphoinositide 3-kinase inhibitor with a zinc binding moiety
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 °C; < 55 °C; 3 h, 110 °C; 12 h, rt
Référence
Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9).
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Référence
Purinyl-N-hydroxypyrimidine-formamide derivatives as PI3K and HDAC double-functional target kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  3 h, reflux
Référence
Preparation of hedgehog antagonists having zinc binding moieties
, Australia, , ,

Méthode de production 7

Conditions de réaction
Référence
Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, United States, , ,

Méthode de production 8

Conditions de réaction
Référence
Semisynthesis of cyclic peptide antifungal and antiparasitic agents
, World Intellectual Property Organization, , ,

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Raw materials

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Preparation Products

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